1-(2-Methylaminoethyl)adamantane hydrochloride

Vue d'ensemble

Description

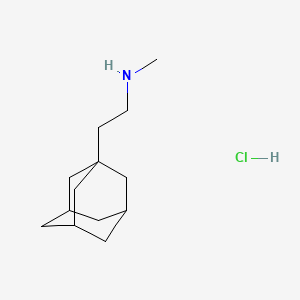

1-(2-Methylaminoethyl)adamantane hydrochloride, also known as memantine, is primarily used in the treatment of Alzheimer’s disease. It has a molecular formula of C13H24ClN and a molecular weight of 229.79 g/mol .

Synthesis Analysis

The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The adamantyl radical is generated using a chlorine radical which is initially produced via homolysis of peroxide .Molecular Structure Analysis

Adamantane molecules can be described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . The difference between adamantane and this compound occurs regarding their functional groups: adamantane has an oxo group, while this compound has an amino group and two methyl side chains .Chemical Reactions Analysis

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . A wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical And Chemical Properties Analysis

This compound has a boiling point of 254.6ºC at 760mmHg . It is poorly soluble in water but soluble in hydrocarbons .Applications De Recherche Scientifique

Neurodegenerative Disease Treatment

1-(2-Methylaminoethyl)adamantane hydrochloride, as part of adamantane derivatives, has been extensively studied for its pharmacological potential against Alzheimer's, Parkinson's, and other neurodegenerative diseases. The structure-activity relationship analyses of adamantane derivatives, including well-known compounds such as amantadine and memantine, show promising directions for further studies in neurodegeneration treatment. These compounds' ability to modulate neurotransmitter systems, particularly through dopaminergic and serotonergic pathways, highlights their potential in managing neurodegenerative symptoms and improving neurological function (Dembitsky, Gloriozova, & Poroikov, 2020).

Antiviral Resistance and Influenza Chemoprophylaxis

The role of adamantane derivatives in antiviral therapy, especially against influenza, is significant. Despite the resistance patterns that have limited the use of adamantanes in treating influenza, these compounds, including this compound, have been part of the foundation for developing newer antiviral agents. The research on neuraminidase inhibitors (NAIs) and the resistance profiles of influenza viruses provides essential insights into how adamantane-based compounds can still contribute to antiviral strategies, either through direct antiviral effects or as part of combination therapies to manage resistance (Spanakis, Pitiriga, Gennimata, & Tsakris, 2014).

Perspectives on Adamantane Chemistry

The chemistry of adamantane and its derivatives, including this compound, continues to be a rich area for scientific exploration. The synthesis and chemical properties of these compounds, particularly in the context of developing selective and effective drugs, are an ongoing focus of research. These studies aim to expand the utility of adamantane derivatives beyond current applications, potentially leading to novel therapeutic agents with enhanced efficacy and selectivity (Shokova & Kovalev, 2013).

Mécanisme D'action

Target of Action

1-(2-Methylaminoethyl)adamantane hydrochloride, also known as Amantadine, primarily targets the M2 protein , an ion channel protein of the influenza A virus . It is also known to interact with the dopamine system in the brain and is used in the treatment of Parkinson’s disease and drug-induced extrapyramidal reactions .

Mode of Action

Amantadine inhibits the replication of influenza A virus strains by interfering with the function of the transmembrane domain of the M2 protein . This prevents the release of infectious viral nucleic acid into the host cell, thereby halting the spread of the virus .

Biochemical Pathways

The primary biochemical pathway affected by Amantadine is the viral replication cycle of the influenza A virus . By blocking the M2 ion channel, it prevents the release of the viral RNA genome into the host cell, thereby inhibiting the production of new viruses . In the case of Parkinson’s disease, it is thought to influence the dopaminergic pathways .

Pharmacokinetics

It is known that the compound is well absorbed in the gastrointestinal tract and widely distributed in the body .

Result of Action

The primary result of the action of this compound is the inhibition of influenza A virus replication , which reduces the severity and duration of symptoms . In the treatment of Parkinson’s disease and drug-induced extrapyramidal reactions, it helps to reduce symptoms such as stiffness and shaking .

Safety and Hazards

Orientations Futures

Adamantane derivatives have attracted significant interest due to their diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The development of stable medicinal compounds requires studying the initial substances, intermediates, and the target compound . There is potential for the repurposing of adamantane antivirals for COVID-19 .

Propriétés

IUPAC Name |

2-(1-adamantyl)-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N.ClH/c1-14-3-2-13-7-10-4-11(8-13)6-12(5-10)9-13;/h10-12,14H,2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMRHHYSMYVGQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC12CC3CC(C1)CC(C3)C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185750 | |

| Record name | Adamantane, 1-(2-methylaminoethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31897-97-9 | |

| Record name | Adamantane, 1-(2-methylaminoethyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031897979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adamantane, 1-(2-methylaminoethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dimethyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate](/img/structure/B1618494.png)

![7-[(3-Aminobenzoyl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonic acid](/img/structure/B1618500.png)